molecular formula C9H7BrN2O B1283130 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one CAS No. 105277-14-3

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B1283130
CAS No.: 105277-14-3
M. Wt: 239.07 g/mol
InChI Key: OQPKBHLDKBMNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one (CAS 105277-14-3) is a brominated naphthyridinone derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a privileged 1,6-naphthyridin-2(1H)-one scaffold, a heterocyclic system of significant interest in the development of bioactive molecules . The presence of the bromine atom at the 5-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs and facilitating the exploration of structure-activity relationships (SAR) . The 1,6-naphthyridin-2(1H)-one core is a recognized scaffold in the design of enzyme inhibitors. Research indicates that derivatives of this structure have been investigated as potent inhibitors of cyclic adenosine monophosphate phosphodiesterase III (cAMP PDE III), a target for cardiotonic agents . Furthermore, this core structure is frequently explored in the development of potent protein kinase inhibitors, with over 17,000 related compounds described in the scientific literature, underscoring its broad utility and central role in biomedical research . Specific, complex molecules built upon this framework have been advanced into patented pharmaceutical compositions, highlighting its direct relevance in the development of potential therapeutic agents . Researchers will find this high-purity bromo-intermediate to be an essential building block for synthesizing novel compounds for screening and development programs across various disease areas. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-7-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKBHLDKBMNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Parent Naphthyridinone

This method involves introducing a bromine atom directly into the parent 7-methyl-1,6-naphthyridin-2(1H)-one structure.

Key Reagents and Conditions

  • Reagents : Bromine (Br₂) in acetic acid (AcOH) or other polar solvents.
  • Conditions : Reflux at elevated temperatures (e.g., 95°C for 2.5 hours).
  • Workup : Neutralization with aqueous NaHCO₃, filtration, and recrystallization.
Example Protocol
  • Starting Material : 7-Methyl-1,6-naphthyridin-2(1H)-one.
  • Reaction : Dissolve the parent compound in acetic acid, add Br₂ dropwise, and reflux under inert conditions.
  • Yield : ~72% after purification.

Advantages :

  • High regioselectivity due to electron-rich aromatic sites.
  • Scalable for industrial production.

Limitations :

  • Requires rigorous temperature control to avoid over-bromination.
  • AcOH may act as a catalyst or solvent but can lead to side reactions.

Cyclization of Brominated Precursors

This approach constructs the naphthyridinone core via cyclization of a brominated intermediate.

Case Study: 5-Bromo-8-Methoxy-1,6-naphthyridine-7-carboxylic Acid

  • Precursor : 8-Methoxy-1,6-naphthyridine-7-carboxylic acid.
  • Bromination : Introduce Br at the 5-position using N-bromosuccinimide (NBS) or Br₂.
  • Cyclization : React with acetylhydrazide under microwave irradiation to form the naphthyridinone ring.
Reaction Conditions
Step Reagent Temperature Time Yield
Bromination NBS, DMF 80–85°C 2–3 h 72%
Cyclization Acetylhydrazide, 1,4-dioxane/AcOH 140°C (microwave) 2 h 22%

Key Findings :

  • Microwave-assisted cyclization reduces reaction time and improves efficiency.
  • Methoxy groups can be deprotected post-cyclization to introduce hydroxyl functionality.

Halogen Exchange and Functionalization

This method leverages pre-formed halogenated intermediates for further functionalization.

Example: Suzuki-Miyaura Coupling

  • Precursor : 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one.
  • Coupling Partner : Aryl boronic acids.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C.
Case Data
Substrate Boronic Acid Product Yield
This compound Phenylboronic acid 5-Phenyl-7-methyl-1,6-naphthyridin-2(1H)-one 65–78%

Applications :

  • Introduces aryl groups for enhanced bioactivity.
  • Enables diversification of the naphthyridinone scaffold.

Comparative Analysis of Methods

Method Reagents Yield Selectivity Industrial Feasibility
Direct Bromination Br₂, AcOH 72% High Moderate (requires AcOH handling)
Cyclization NBS, Acetylhydrazide, Microwave 22% Moderate Low (small-scale)
Suzuki Coupling Pd catalysts, Boronic acids 65–78% High High (scalable)

Critical Observations :

  • Direct bromination is preferred for simplicity but requires strict temperature control.
  • Cyclization is advantageous for complex intermediates but suffers from lower yields.
  • Cross-coupling offers versatility for functionalization but demands palladium catalysts.

Optimization Strategies

To enhance yields and reduce byproducts:

Factorial Design for Bromination

Parameter Optimal Value Impact
Temperature 95°C Maximizes reaction rate
Solvent AcOH Enhances Br₂ solubility
Br₂ Equiv. 1.2 Balances conversion and selectivity

Source : ACS Publications.

Workup Improvements

  • Precipitation : Use NaHCO₃ instead of NaOH to minimize decomposition.
  • Purification : Recrystallization from EtOAc/hexane increases purity to >96%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Structure and Synthesis

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one features a bicyclic structure with a bromine substituent at the 5-position and a carbonyl group at the 2-position. Its molecular formula is C_10H_8BrN_2O, with a molecular weight of approximately 225.08 g/mol. The synthesis of this compound typically involves bromination of precursor naphthyridine compounds, often optimized for large-scale production through advanced techniques such as continuous flow reactors .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's ability to interact with various biological targets suggests it may inhibit or activate specific pathways, enhancing its potential use in drug development. Notably, the presence of the bromine atom is believed to enhance binding affinity to certain enzymes or receptors, making it valuable in medicinal chemistry .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Anticancer Potential

This compound has also been investigated for its anticancer properties. It shows promise as an antitumor agent, with research indicating its effectiveness against several cancer cell lines. The structural features of this compound contribute to its ability to interfere with cancer cell proliferation and survival .

Applications in Drug Development

The unique structure of this compound allows it to serve as an intermediate in various organic synthesis processes. Its interactions with biological targets are being studied to optimize its pharmacological profile for therapeutic applications against diseases such as cancer and infections caused by pathogens .

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another research effort demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
7-Methyl-1,6-naphthyridin-2(1H)-oneLacks the bromine atom0.85
5-Chloro-7-methyl-1,6-naphthyridin-2(1H)-oneChlorine instead of bromine0.83
5-Bromo-1,6-naphthyridin-2(1H)-oneLacks the methyl group0.80

This table illustrates how the presence of both bromine and methyl groups in this compound significantly influences its reactivity and biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern significantly impacts molecular properties such as solubility, LogP, and hydrogen-bonding capacity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one 5-Br, 7-Me 239.07 ~2.1 1 3 Kinase inhibition, Cancer therapy
5-Chloro-8-iodo-1,6-naphthyridine 5-Cl, 8-I 290.49 ~2.8 0 2 Synthetic intermediate
7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one 7-NH₂, 5-Me 191.20 ~1.5 2 3 PI3K/mTOR dual inhibition
5-Ethyl-1,6-naphthyridin-2(1H)-one 5-Et 190.22 ~1.9 1 3 Cardiotonic agents
5-Methyl-1,6-naphthyridin-2(1H)-one 5-Me 162.16 ~1.4 1 3 Synthetic precursor

Key Observations :

  • Bromine vs. Chlorine/Iodine : Bromine’s intermediate size and electronegativity balance reactivity and steric effects, making it suitable for both synthetic derivatization (e.g., Suzuki couplings) and target binding . Chlorine and iodine analogs are less common in therapeutic applications but serve as intermediates .
  • Methyl vs. Amino Groups: The 7-methyl group in the target compound enhances lipophilicity (higher XLogP3) compared to 7-amino derivatives, which prioritize hydrogen-bonding interactions for kinase inhibition .
Anticancer Activity
  • This compound: Bromine’s electron-withdrawing effect enhances binding to ATP pockets in kinases. Derivatives show promise as PI3K/mTOR dual inhibitors, with IC₅₀ values in the nanomolar range .
  • 7-Amino-5-methyl analog: The amino group improves solubility and hydrogen bonding, critical for Hsp90 inhibition in breast cancer models .

Key Research Findings

Structure-Activity Relationships (SAR)

  • Position 5 : Bromine or chlorine substituents enhance kinase affinity but reduce metabolic stability compared to methyl or ethyl groups .
  • Position 7: Methyl groups optimize lipophilicity for blood-brain barrier penetration, while amino groups favor solubility and target engagement .

Limitations and Challenges

  • Bromine’s Toxicity : Brominated compounds may exhibit higher cytotoxicity (e.g., IC₅₀ of 76 μM for a tetrahydro analog ) compared to chloro or methyl derivatives.
  • Synthetic Complexity : Bromination steps require careful control to avoid overhalogenation, as seen in the synthesis of 3-bromo-7,8-dihydro analogs .

Biological Activity

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic naphthyridine structure with a bromine atom at the 5-position and a methyl group at the 7-position. Its molecular formula is C9H7BrN2OC_9H_7BrN_2O and it is characterized by the following structural features:

Property Details
IUPAC Name This compound
Molecular Formula C₉H₇BrN₂O
Molecular Weight 227.07 g/mol
Solubility Soluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that derivatives of naphthyridine compounds possess significant anticancer properties. For example, a series of naphthyridine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF7), colon, and oral cancer cells. Some derivatives exhibited IC50 values lower than standard drugs like staurosporine, indicating potent anticancer activity .

Table 1 summarizes the IC50 values of selected naphthyridine derivatives:

Compound IC50 (μM) Cell Line
Staurosporine4.51MCF7
Compound A1.47MCF7
Compound B2.30MCF7
Compound C3.19MCF7

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that naphthyridine derivatives can inhibit bacterial growth and exhibit antifungal activity. For instance, certain analogs have shown effectiveness against Bacillus cereus with minimum inhibitory concentrations (MIC) as low as 15.62μg/mL15.62\,\mu g/mL .

The biological activity of this compound is thought to be mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially inhibiting or activating critical signaling pathways involved in disease processes .

Study on Anticancer Activity

In a notable study involving various naphthyridine derivatives, researchers synthesized compounds based on the naphthyridine scaffold and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with structural modifications at specific positions exhibited enhanced anticancer activity compared to their parent compounds .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of naphthyridine derivatives in animal models. For example, one study reported that a specific naphthyridine derivative showed promising results in reducing tumor size in mice with xenografted tumors, suggesting potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, and what reaction conditions are critical?

  • Methodology : The compound can be synthesized via two primary routes:

  • From pyridone precursors : Disconnection strategies (C5–C6 and C7–C8 bonds) using preformed pyridones under controlled bromination (e.g., POBr₃ at 95°C for 1 hour) yield the brominated product .
  • From aminonicotinic acid derivatives : Condensation of 4-aminonicotinic acid with diethyl malonate in acidic media forms the naphthyridinone core, followed by bromination at the 5-position .
    • Key Considerations : Reaction temperature, brominating agent (POBr₃ vs. POCl₃), and purification steps significantly affect yield and purity .

Q. How is regioselective bromination achieved at the 5-position of the 1,6-naphthyridinone scaffold?

  • Methodology : Use phosphorus oxybromide (POBr₃) under reflux conditions (95°C, 1 hour) to selectively brominate the 5-position. This method avoids over-bromination and preserves the methyl group at the 7-position .
  • Validation : NMR and mass spectrometry confirm regiochemistry, with bromine integration at δ 7.8–8.2 ppm in ¹H-NMR .

Advanced Research Questions

Q. What strategies enable nucleophilic substitution of the 5-bromo group with amino or methoxy groups?

  • Methodology :

  • Aminolysis : Convert the bromo derivative to a chloro intermediate using POCl₃, followed by sealed-tube reactions with ammonia/ethanol at 100°C for 16 hours (yield: 92%) .
  • Methoxylation : React with sodium methoxide in methanol under reflux to replace bromine with methoxy groups, monitored by TLC for completion .
    • Challenges : Competing elimination or side reactions require strict control of stoichiometry and reaction time .

Q. How can computational chemistry guide the design of this compound derivatives for kinase inhibition?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., FGFR4 or RIPK3). Focus on substituent effects at the 5- and 7-positions .
  • SAR Studies : Methyl groups enhance metabolic stability, while bulky substituents at the 3-position improve selectivity for RIPK3 over related kinases .
    • Case Study : UH15-38, a RIPK3 inhibitor derived from this scaffold, showed IC₅₀ = 20 nM by optimizing the 7-aminophenyl substituent .

Q. What analytical techniques resolve tautomerism in 1,6-naphthyridinones, and how does it impact reactivity?

  • Methodology :

  • X-ray Crystallography : Determines dominant tautomeric forms (e.g., lactam vs. lactim). For example, 1,6-naphthyridin-2(1H)-one predominantly exists in the lactam form .
  • NMR Titration : Track proton shifts in DMSO-d₆ to identify tautomeric equilibria under varying pH conditions .
    • Implications : Tautomerism affects hydrogen-bonding patterns, influencing binding affinity in biological targets .

Data Analysis and Optimization

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 57% vs. 90% bromination)?

  • Methodology :

  • Parameter Screening : Optimize temperature (95–130°C), solvent (neat POBr₃ vs. DMF), and reaction duration. Higher temperatures with POCl₃ (130°C, 20 hours) improve yields to 90% .
  • Purity of Reagents : Trace moisture in POBr₃ reduces efficacy; pre-drying reagents under vacuum minimizes side reactions .

Q. What methodologies scale up synthesis while maintaining >95% purity?

  • Methodology :

  • Flow Chemistry : Continuous flow systems reduce exothermic risks during bromination and improve heat dissipation .
  • Crystallization Optimization : Use ethanol/water mixtures for recrystallization, achieving purity >99% (HPLC) .

Biological Application Challenges

Q. How do structural modifications of this compound enhance PI3K/mTOR dual inhibition?

  • Methodology :

  • Substituent Engineering : Introduce 7-amino groups (e.g., 7-amino-5-methyl derivatives) to improve hydrogen bonding with mTOR’s ATP-binding pocket .
  • In Vivo Testing : Derivatives with IC₅₀ < 100 nM in MCF-7 cells show reduced tumor growth in xenograft models .

Q. What in vitro assays validate the selectivity of naphthyridinone derivatives for FGFR4 over FGFR1-3?

  • Methodology :

  • Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to measure IC₅₀ against 468 kinases. Selective FGFR4 inhibitors show >100-fold selectivity .
  • Cellular Models : HCC cell lines (Hep3B, Huh7) with FGFR4 overexpression confirm target engagement via Western blot (phospho-FGFR4 reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.